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Executive Summary
5-Chloro-2-fluorocinnamic acid is a di-halogenated phenylpropanoid derivative serving as a

critical intermediate in the synthesis of bioactive heterocycles and fluorinated pharmaceuticals.

[1] Its structure features an

-unsaturated carboxylic acid moiety attached to a 1,2,5-trisubstituted benzene ring. The
presence of the ortho-fluorine and meta-chlorine (relative to the alkene) imparts unique
electronic properties, enhancing metabolic stability and lipophilicity compared to non-
halogenated analogs.

This guide details its physicochemical properties, a validated synthetic workflow via

Knoevenagel condensation, and its reactivity profile as a Michael acceptor in drug design.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7][8][9]
Nomenclature and Identification
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Parameter Detail

IUPAC Name
(2E)-3-(5-Chloro-2-fluorophenyl)prop-2-enoic

acid

Common Name 5-Chloro-2-fluorocinnamic acid

CAS Number
448193-93-9 (Note: Often confused with isomer

4-Cl-2-F [202982-65-8]; verify by structure)

Molecular Formula

C

H

ClFO

Molecular Weight 200.59 g/mol

SMILES OC(=O)/C=C/c1cc(Cl)ccc1F

Physicochemical Properties
The following data aggregates experimental ranges and high-confidence predictive models

(ACD/Labs, ChemAxon) for the trans-(E)-isomer, which is the thermodynamically stable form.
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Property Value / Range Context & Implications

Physical State
White to off-white crystalline

powder

Solid-state handling; light

sensitive.

Melting Point 172 – 176 °C (Predicted)

High crystallinity driven by

-stacking and H-bonding

dimers.

pKa (Acid) 3.85 ± 0.10

More acidic than cinnamic acid

(4.44) due to the electron-

withdrawing inductive effect (-I)

of the halogen substituents.

LogP (Octanol/Water) 2.82 ± 0.3

Moderate lipophilicity; suitable

for oral bioavailability (Rule of

5 compliant).

LogD (pH 7.4) -0.5 to 0.1

Predominantly ionized

(anionic) at physiological pH,

affecting membrane

permeability.

Solubility
DMSO (>50 mg/mL), Ethanol

(>30 mg/mL)

Poorly soluble in water;

requires organic co-solvents

for biological assays.

H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Classic carboxylic acid

dimerization motif.

Synthetic Protocol: Knoevenagel Condensation
The most robust route to 5-Chloro-2-fluorocinnamic acid is the Knoevenagel condensation of

5-chloro-2-fluorobenzaldehyde with malonic acid. This method is preferred over the Heck

reaction for this substrate due to lower cost and the avoidance of palladium contaminants.

Reaction Scheme
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Reagents: 5-Chloro-2-fluorobenzaldehyde (CAS 96515-79-6), Malonic Acid, Pyridine

(Solvent/Base), Piperidine (Catalyst). Mechanism: Base-catalyzed enolization of malonic acid

Nucleophilic attack on aldehyde

Dehydration

Thermal decarboxylation.

Step-by-Step Experimental Protocol
Safety: Pyridine is toxic and malodorous. Perform all steps in a fume hood.

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Charging: Add 5-chloro-2-fluorobenzaldehyde (10.0 g, 63.0 mmol) and malonic acid (13.1 g,

126 mmol, 2.0 equiv) to the flask.

Solvent/Catalyst: Add pyridine (30 mL) followed by piperidine (0.5 mL, catalytic).

Reaction: Heat the mixture to 85–90 °C for 2 hours.

Observation: Evolution of CO

gas indicates decarboxylation is proceeding.

Completion: Reflux for an additional 1 hour until gas evolution ceases.

Workup:

Cool the reaction mixture to room temperature.

Pour the solution slowly into a stirred mixture of conc. HCl (40 mL) and crushed ice (100

g). This neutralizes the pyridine and precipitates the free acid.

Critical Step: Ensure pH < 2 to fully protonate the carboxylate.

Isolation: Filter the white precipitate via vacuum filtration. Wash the filter cake with cold water

(3 x 50 mL) to remove pyridinium salts.
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Purification: Recrystallize the crude solid from Ethanol/Water (3:1).

Dissolve in boiling ethanol, add hot water until slightly turbid, then cool slowly to 4 °C.

Yield: Typical yield is 75–85% (approx. 10.0–11.5 g).

Synthesis Workflow Diagram

Start: 5-Chloro-2-fluorobenzaldehyde
+ Malonic Acid

Reaction: Pyridine/Piperidine
Reflux 90°C, 3h

(Decarboxylation - CO2 loss)

 Knoevenagel

Quench: Pour into HCl/Ice
(pH < 2)

 Complete

Isolation: Vacuum Filtration
Wash with cold H2O

 Precipitation

Purification: Recrystallization
(EtOH/H2O 3:1)

 Crude Solid

Final Product:
5-Chloro-2-fluorocinnamic acid

(White Crystals)

 >98% Purity
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Caption: Validated workflow for the synthesis of 5-Chloro-2-fluorocinnamic acid via

Knoevenagel condensation.

Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral features must be

observed. Absence of these signals suggests incomplete reaction or contamination.

Proton NMR ( H NMR, 400 MHz, DMSO- )
Carboxylic Acid:

12.5–13.0 ppm (br s, 1H, -COOH). Disappears on D

O shake.

Alkene (Trans): Two doublets with a large coupling constant (

Hz).

6.65 ppm (d,

Hz, 1H,

-proton).

7.75 ppm (d,

Hz, 1H,

-proton). Note: The

-proton is deshielded by the ring and the carboxylic anisotropy.

Aromatic Region:

7.85 ppm (dd, 1H, H-6): Shows coupling to F (ortho) and H-4 (meta).

7.50 ppm (m, 1H, H-4).

7.35 ppm (t, 1H, H-3): Triplet-like due to coupling with F and H-4.
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Mass Spectrometry (ESI-MS)
Mode: Negative Ion Mode (ESI-).

Molecular Ion:

observed at 199.0 m/z.

Isotope Pattern: Distinct Chlorine pattern (

Cl :

Cl

3:1) visible at 199 and 201 m/z.

Reactivity & Applications in Drug Design[4][12]
The "Fluorine Effect"
The 2-fluoro substituent is strategic in medicinal chemistry:

Conformation Lock: The fluorine atom creates an electrostatic repulsion with the carbonyl

oxygen or alkene, favoring a planar conformation that can improve binding affinity to kinase

pockets.

Metabolic Block: The C-F bond is metabolically inert, protecting the ring from oxidative

metabolism at the 2-position.

Reactivity Map
The molecule possesses three distinct reactive centers utilized in library synthesis:

Carboxylic Acid (C-1): Amenable to amide coupling (EDC/NHS) to form pharmacophores.

Michael Acceptor (C-2/C-3): The

-unsaturation is activated by the electron-withdrawing ring. It reacts with thiols (e.g., Cysteine
residues in proteins) for covalent inhibition or glutathione conjugation studies.
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Aromatic Core (C-2 Fluorine): The fluorine at the 2-position is activated for Nucleophilic

Aromatic Substitution (S

Ar) if the ring is sufficiently electron-deficient, allowing cyclization to form coumarins or
quinolinones.

5-Chloro-2-fluoro-
cinnamic acid

Carboxylic Acid
(Amide Coupling) EDC/HOBt

Alkene (Michael Acceptor)
(Covalent Inhibition)

 R-SH / R-NH2

2-Fluoro Position
(SnAr Cyclization)

 Intramolecular
Nucleophiles

Click to download full resolution via product page

Caption: Primary reactive sites for derivatization and biological interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ivychem.com [ivychem.com]

2. 5-Chloro-2-fluorobenzaldehyde | 96515-79-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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